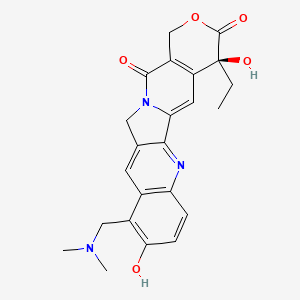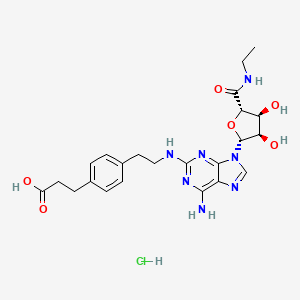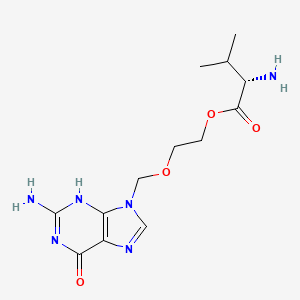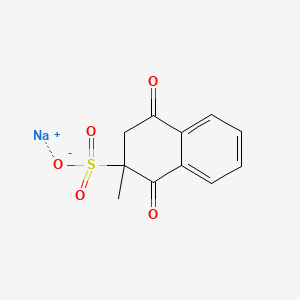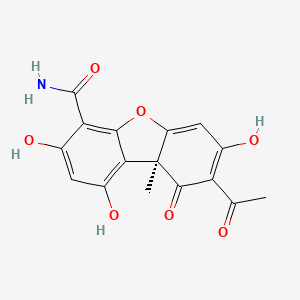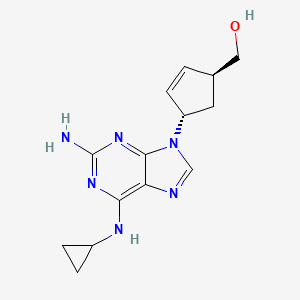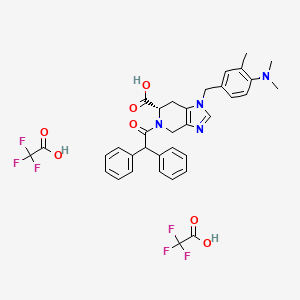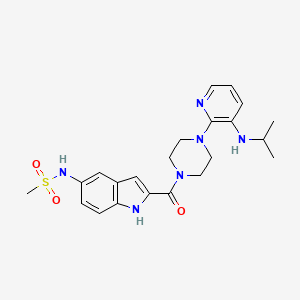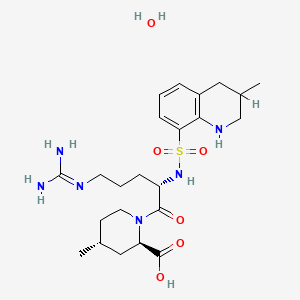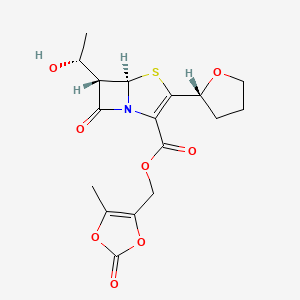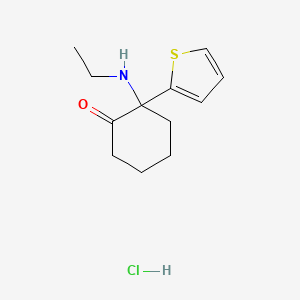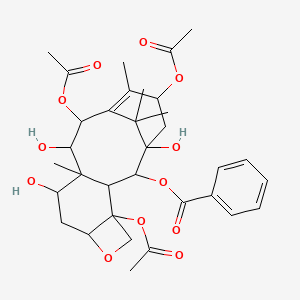
(S)-3-Carboxy-4-hydroxyphenylglycine
Übersicht
Beschreibung
(S)-3-Carboxy-4-hydroxyphenylglycine (CHPG) is a synthetic compound that acts as an agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is commonly used in scientific research to study the physiological and biochemical effects of mGluR5 activation.
Wissenschaftliche Forschungsanwendungen
Metabotropic Glutamate Receptor Antagonism
(S)-3-Carboxy-4-hydroxyphenylglycine has been studied for its role as an antagonist at type I metabotropic glutamate receptors. In research conducted by Thomsen and Suzdak (1993), it was found that this compound can inhibit glutamate-stimulated phosphoinositide hydrolysis in a competitive manner, demonstrating its potential as a potent and competitive antagonist of the mGluR1α subtype (Thomsen & Suzdak, 1993).
Role in Neuropharmacology
(S)-3-Carboxy-4-hydroxyphenylglycine's interactions with metabotropic glutamate receptors have implications in neuropharmacology. For instance, Thoreson, Velte, and Miller (1995) discovered that certain phenylglycine derivatives, including S-3-carboxy-4-hydroxyphenylglycine, act as L-AP4 receptor agonists in the retina, suggesting a role in modulating retinal ON bipolar cells (Thoreson et al., 1995).
Application in Biochemistry
The compound has also been discussed in the context of peptide natural products. Rashed S Al Toma and colleagues (2015) highlighted its occurrence in a variety of peptide natural products, including antibiotics and biologically active linear and cyclic peptides. This suggests its significance in the biosynthesis and structural formation of these substances (Rashed S Al Toma et al., 2015).
Pharmacological Analysis
Further pharmacological analysis by Cavanni et al. (1994) revealed that derivatives of carboxyphenylglycine, including (S)-3-Carboxy-4-hydroxyphenylglycine, show activity on glutamate metabotropic receptors. This compound was observed to antagonize forskolin-stimulated cAMP levels in cells expressing mGlu2, acting as an agonist at this receptor subtype (Cavanni et al., 1994).
Anticonvulsant Properties
Tang et al. (1997) explored its use in epilepsy models, showing that (S)-3-Carboxy-4-hydroxyphenylglycine had anticonvulsant activity against sound-induced seizures in genetically epilepsy-prone rats, providing insights into its potential therapeutic applications (Tang et al., 1997).
Eigenschaften
IUPAC Name |
5-[(S)-amino(carboxy)methyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Carboxy-4-hydroxyphenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of (S)-3-Carboxy-4-hydroxyphenylglycine in the central nervous system?
A1: (S)-3-Carboxy-4-hydroxyphenylglycine acts as an agonist at metabotropic glutamate receptors (mGluRs) [, ]. Specifically, it displays a preference for group II mGluRs, particularly the mGluR2 subtype, which are primarily coupled to Gi proteins involved in adenylyl cyclase inhibition [].
Q2: How does the potency of (S)-3-Carboxy-4-hydroxyphenylglycine compare to other mGluR agonists in stimulating high-affinity GTPase activity?
A2: In rat hippocampal and striatal membranes, (S)-3-Carboxy-4-hydroxyphenylglycine exhibits a moderate potency in stimulating high-affinity GTPase activity compared to other mGluR agonists. Its potency ranks lower than (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV) and (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), but higher than (S)-4-carboxy-3-hydroxyphenylglycine [(S)-4C3HPG] and ibotenate [].
Q3: Does (S)-3-Carboxy-4-hydroxyphenylglycine affect nitric oxide signaling pathways in the brain?
A3: While not directly addressed in the provided research, one study investigates the role of nitric oxide (NO) in the dorsal raphe nucleus (DRN) and its modulation by the 5-HT1A receptor [, , ]. Although (S)-3-Carboxy-4-hydroxyphenylglycine is not used in this specific study, exploring potential crosstalk between mGluRs and NO signaling pathways in the DRN could be an area of future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




